molecular formula C8H11N3O2 B13015215 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid

3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid

Cat. No.: B13015215
M. Wt: 181.19 g/mol
InChI Key: KUUYPFCGHXQZGA-UHFFFAOYSA-N
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Description

3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid is a heterocyclic compound that features a unique triazole ring fused with a pyrrole ring

Preparation Methods

The synthesis of 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid typically involves a multi-step process. One common synthetic route includes:

    Etherification: The initial step involves the etherification of a suitable precursor.

    Hydrazonation: This is followed by hydrazonation to introduce the hydrazine group.

    Cyclization: The cyclization step forms the triazole ring.

    Reduction: Finally, reduction is carried out to obtain the desired compound.

The overall yield of this process can vary, but it has been reported to be around 39% .

Chemical Reactions Analysis

3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring, using common reagents such as halogens and alkyl groups.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis. The compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor .

Comparison with Similar Compounds

Similar compounds to 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid include:

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoic acid

InChI

InChI=1S/C8H11N3O2/c12-8(13)4-3-7-10-9-6-2-1-5-11(6)7/h1-5H2,(H,12,13)

InChI Key

KUUYPFCGHXQZGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)CCC(=O)O

Origin of Product

United States

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